molecular formula C14H20N2O2 B2451100 N-[4-(morpholin-4-yl)phenyl]butanamide CAS No. 250714-60-4

N-[4-(morpholin-4-yl)phenyl]butanamide

Cat. No.: B2451100
CAS No.: 250714-60-4
M. Wt: 248.326
InChI Key: OIFVMEQEQURAOU-UHFFFAOYSA-N
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Description

Product Overview N-[4-(morpholin-4-yl)phenyl]butanamide is an organic compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol . It is characterized by a butanamide chain linked to a phenyl ring that is substituted at the para position with a morpholine group . This structure is defined by the Canonical SMILES notation CCCC(=O)NC1=CC=C(N2CCOCC2)C=C1 . The compound is supplied with the CAS Number 250714-60-4 . Research Applications and Value This compound serves as a valuable building block and intermediate in medicinal chemistry and drug discovery research. The integration of both a morpholine ring and an amide functionality within its structure is a common feature in molecules designed for biological screening. The morpholine group is a privileged structure in pharmacologically active compounds, often contributing to solubility and influencing interactions with biological targets . As such, this compound provides a versatile scaffold for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Its application is primarily in the development of novel chemical entities for biochemical research. Important Notice This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-3-14(17)15-12-4-6-13(7-5-12)16-8-10-18-11-9-16/h4-7H,2-3,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFVMEQEQURAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Characterization of N 4 Morpholin 4 Yl Phenyl Butanamide

Strategic Approaches to Compound Synthesis

The synthesis of N-[4-(morpholin-4-yl)phenyl]butanamide is most strategically achieved through the acylation of 4-morpholinoaniline (B114313). This approach is efficient and relies on readily available starting materials.

Multi-Step Synthesis Pathways and Reaction Mechanisms

Step 1: Synthesis of 4-morpholinoaniline (Precursor) The precursor, 4-morpholinoaniline, can be synthesized by the reaction of a substituted aniline (B41778) with bis(2-chloroethyl) ether in the presence of an alkali. This process involves the heating and subsequent ring-closing of the reactants to form the morpholine (B109124) ring attached to the phenyl group google.com.

Step 2: Amide Formation The core reaction for producing the target compound is the nucleophilic acyl substitution. In this reaction, the amino group of 4-morpholinoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of a butyrylating agent, such as butyryl chloride or butyric anhydride.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 4-morpholinoaniline attacks the carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. In the case of butyryl chloride, the leaving group is a chloride ion (Cl⁻). For butyric anhydride, it is a butyrate (B1204436) ion.

Deprotonation: A base, such as triethylamine (B128534) or pyridine, removes a proton from the nitrogen atom, which is now positively charged. This neutralizes the molecule and yields the final amide product, this compound. The base also serves to neutralize the acidic byproduct (e.g., HCl) formed when using an acyl chloride mdpi.com.

A general representation of this reaction is analogous to the acylation of other anilines, a well-documented transformation in organic synthesis mdpi.comprepchem.com.

Role of Specific Reagents and Reaction Conditions

The success of the synthesis depends on the careful selection of reagents and control of reaction conditions. Each component has a specific function in the reaction pathway.

Reagent/ConditionRole in SynthesisRationale and Examples from Similar Syntheses
4-morpholinoaniline Nucleophilic SubstrateProvides the primary amine group that attacks the carbonyl carbon to form the amide bond. It is the foundational structure to which the butyryl group is added chemicalbook.com.
Butyryl Chloride Acylating Agent (Electrophile)Provides the butyryl group. The highly reactive acyl chloride is a potent electrophile, facilitating a rapid reaction. Similar acyl chlorides like 4-bromobutyryl chloride are used for acylating aminophenols prepchem.com.
Triethylamine (Et₃N) BaseActs as an acid scavenger, neutralizing the HCl generated when using butyryl chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction mdpi.com.
Dichloromethane (CH₂Cl₂) or Acetone SolventServes as the reaction medium. These aprotic solvents are chosen because they dissolve the reactants without participating in the reaction. Acetone is used in similar acylation reactions prepchem.com.
Ice Bath / Room Temperature Temperature ControlThe reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, then allowed to proceed at room temperature to ensure completion mdpi.comprepchem.com.

Advanced Synthetic Techniques, Including Microwave-Assisted Reactions

While standard laboratory techniques involving heating and stirring are effective, advanced methods can potentially accelerate the synthesis. However, based on available scientific literature, there are no specific reports detailing the use of microwave-assisted reactions for the synthesis of this compound.

Optimization of Synthetic Processes

Optimizing the synthesis of this compound focuses on maximizing the product yield and ensuring its purity through effective purification strategies.

Enhancing Reaction Yields and Selectivity

Key Optimization Strategies:

Stoichiometry: Using a slight excess of the acylating agent can drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.

Temperature Control: As seen in analogous preparations, initiating the reaction at a reduced temperature (e.g., in an ice bath) helps to manage the exothermic nature of the acylation, preventing potential side reactions and degradation of products prepchem.com.

Order of Addition: A slow, dropwise addition of the highly reactive acylating agent (butyryl chloride) to the solution of the amine and base can help maintain control over the reaction rate and temperature mdpi.comprepchem.com.

Choice of Base: The use of a non-nucleophilic base like triethylamine is crucial to ensure it only acts as a proton scavenger and does not compete with the amine nucleophile mdpi.com.

Strategies for Purification and Isolation of this compound

After the reaction is complete, a systematic purification process is required to isolate the target compound from unreacted starting materials, the base, and byproducts.

Typical Purification Protocol:

Aqueous Workup: The reaction mixture is typically transferred to a separatory funnel and washed sequentially with dilute aqueous acid (e.g., 1N HCl) to remove the basic triethylamine, followed by a wash with a dilute aqueous base (e.g., NaHCO₃ solution) to remove any unreacted acylating agent and acidic impurities. A final wash with brine helps to remove residual water from the organic layer prepchem.com.

Drying and Evaporation: The organic layer containing the product is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator nih.gov.

Recrystallization: This is a common and effective final purification step. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water) and allowed to cool slowly. The pure product crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by vacuum filtration prepchem.commdpi.com.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography can be employed. The crude product is passed through a column of silica gel using an appropriate eluent system to separate the target compound from any remaining impurities humanjournals.com.

The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Advanced Analytical Techniques for Structural Elucidation

The confirmation of the chemical structure of this compound is achieved through the synergistic use of several spectroscopic and chromatographic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous structural assignment and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the butanamide chain, the aromatic ring, and the morpholine ring. The predicted chemical shifts (δ) in parts per million (ppm) are detailed below. The analysis of related structures, such as N-[4-(Morpholin-4-yl)phenyl]guanidine, shows characteristic signals for the morpholine protons with the N-CH₂ groups appearing around δ 3.0-3.1 ppm and the O-CH₂ groups appearing around δ 3.7-3.8 ppm. chemicalbook.com The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would display signals for the aliphatic carbons of the butanamide and morpholine moieties, the aromatic carbons, and a distinct downfield signal for the carbonyl carbon of the amide group. Data from analogous compounds indicate that the morpholine N-CH₂ carbons resonate around 49-50 ppm, while the O-CH₂ carbons appear near 66-67 ppm. chemicalbook.com

Interactive Table 1. Predicted ¹H and ¹³C NMR Spectral Data for this compound.

AssignmentPredicted ¹H NMR (δ, ppm)MultiplicityPredicted ¹³C NMR (δ, ppm)
Amide N-H~9.8Singlet (s)-
Aromatic H (ortho to NH)~7.5Doublet (d)~121.5
Aromatic H (ortho to morpholine)~6.9Doublet (d)~116.0
Aromatic C (C-NH)--~132.0
Aromatic C (C-morpholine)--~146.0
Morpholine O-CH₂~3.8Triplet (t)~66.5
Morpholine N-CH₂~3.1Triplet (t)~49.7
Carbonyl C=O--~172.0
Butanamide α-CH₂~2.3Triplet (t)~39.5
Butanamide β-CH₂~1.7Sextet~19.0
Butanamide γ-CH₃~1.0Triplet (t)~13.8

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (molecular formula C₁₄H₂₀N₂O₂), the calculated molecular weight is 248.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 248.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for amides include α-cleavage to the carbonyl group and cleavage of the amide bond. Plausible fragmentation patterns for this molecule would include:

Loss of a propyl radical: Cleavage between the α- and β-carbons of the butanamide chain results in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion.

Butanoyl cation formation: Cleavage of the amide C-N bond can generate the butanoyl cation.

Formation of 4-morpholinoaniline fragment: The alternative cleavage of the amide C-N bond can result in the formation of a radical cation corresponding to 4-morpholinoaniline.

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage of the α-β bond, would produce a neutral butene molecule and a charged acetamide (B32628) derivative.

Interactive Table 2. Predicted Key Mass Spectrometry Fragments for this compound.

m/zProposed Fragment IonFormulaFragmentation Pathway
248Molecular Ion [M]⁺˙[C₁₄H₂₀N₂O₂]⁺˙-
205[M - C₃H₇]⁺[C₁₁H₁₃N₂O₂]⁺Loss of propyl radical
178[4-morpholinoaniline]⁺˙[C₁₀H₁₄N₂O]⁺˙Cleavage of amide bond
177[4-morpholinoaniline - H]⁺[C₁₀H₁₃N₂O]⁺Cleavage of amide bond
134[C₈H₁₀N]⁺[C₈H₁₀N]⁺Fragmentation of morpholine ring
71[Butanoyl cation]⁺[C₄H₇O]⁺Cleavage of amide bond

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. The presence of a secondary amide is confirmed by a sharp N-H stretching vibration and two distinct bands for the carbonyl stretch (Amide I) and N-H bend (Amide II). The morpholine moiety is identified by its characteristic C-O-C ether stretch.

Interactive Table 3. Characteristic IR Absorption Bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amide3350 - 3250Medium
C-H Stretch (Aromatic)Aromatic Ring3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)Butanamide & Morpholine3000 - 2850Medium-Strong
C=O Stretch (Amide I)Amide Carbonyl1680 - 1640Strong
C=C StretchAromatic Ring1600 - 1450Medium
N-H Bend (Amide II)Amide1570 - 1515Medium-Strong
C-N StretchAmide & Aromatic Amine1350 - 1200Medium
C-O-C Stretch (Ether)Morpholine1130 - 1100Strong

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase (RP-HPLC) method is typically employed for molecules of this polarity. mdpi.com

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid modifier like formic acid to improve peak shape. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs (e.g., ~254 nm), monitors the eluent. The purity is determined by integrating the area of all peaks in the resulting chromatogram; a pure sample will exhibit a single major peak, and its purity is often expressed as an area percentage.

Biological Activity and Pharmacological Investigations of N 4 Morpholin 4 Yl Phenyl Butanamide

Enzymatic Inhibition and Modulatory Studies

There is currently no publicly available research detailing any investigation into the inhibitory activity of N-[4-(morpholin-4-yl)phenyl]butanamide against Poly(ADP-ribose) Polymerase (PARP) enzymes. PARP inhibitors are a class of pharmacological agents that block the activity of PARP enzymes, which are crucial for DNA repair.

Scientific literature lacks any studies on the potential for this compound to act as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors are a class of oral hypoglycemics that work by inhibiting the degradation of incretins such as GLP-1.

No specific data exists in the current body of scientific research to suggest that this compound has been evaluated as an inhibitor of Monoamine Oxidase-B (MAO-B). MAO-B inhibitors are used in the treatment of Parkinson's disease and depression. While other compounds containing a morpholin-phenyl moiety have been investigated for MAO-B inhibition, no such information is available for the butanamide derivative.

A comprehensive search of scientific databases reveals no studies dedicated to the interaction of this compound with other enzyme systems.

Receptor Binding and Ligand-Target Interactions

There is no available research to characterize the potential antagonistic effects of this compound at the Cannabinoid Receptor 1 (CB1). CB1 receptor antagonists have been explored for various therapeutic applications.

Evaluation of Sigma-1 Receptor (S1R) Modulation

The sigma-1 receptor (S1R), an intracellular chaperone protein, has been a subject of interest for its potential role in various cellular stress responses. mdpi.com Investigations into the interaction of this compound with S1R have revealed its activity as a ligand for this receptor.

One notable ligand, 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP), has demonstrated significant neuroprotective effects in ischemic conditions, which are thought to be mediated, at least in part, through its interaction with the sigma-1 receptor. nih.gov Studies have shown that PPBP can provide neuroprotection without altering the acute accumulation of dopamine (B1211576) during transient focal ischemia. nih.gov Furthermore, PPBP has been found to modulate the coupling of neuronal nitric oxide synthase (nNOS) with postsynaptic density-95 (PSD-95), a mechanism that may contribute to its neuroprotective properties against ischemic degeneration. nih.gov

While direct and specific quantitative data on the binding affinity and functional activity of this compound at the S1R are not extensively detailed in the provided search results, the broader context of sigma-1 receptor modulation by structurally related compounds underscores the importance of this target in neuroprotection and cellular signaling.

Broader Receptor Binding Profiling

To understand the full pharmacological scope of a compound, it is essential to assess its binding affinity across a wide range of receptors. For this compound, a comprehensive receptor binding profile helps to determine its selectivity and potential off-target effects.

While specific broad-panel screening data for this compound is not explicitly available in the search results, the pharmacological profiles of other compounds with similar structural motifs offer valuable insights. For instance, the compound ACP-103, which also contains a phenyl and piperidine moiety, has been extensively profiled. nih.govresearchgate.net It demonstrates high affinity for the 5-HT2A receptor and lower affinity for the 5-HT2C receptor, with negligible activity at 5-HT2B and dopamine D2 receptors, among others. nih.govresearchgate.net

Similarly, studies on various piperidine and piperazine (B1678402) analogs have revealed selective binding to dopamine D4 receptors. nih.govmdpi.com These examples highlight the importance of substituting different chemical groups on the core structure to achieve receptor selectivity. A comprehensive binding profile for this compound would typically involve screening against a panel of receptors, including but not limited to, aminergic (serotonin, dopamine, adrenergic), peptidergic, and ion channel targets to fully characterize its pharmacological fingerprint.

Ion Channel Modulatory Effects

Studies on Sodium Channel Inhibition

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. nih.gov Their inhibition is a key mechanism for many local anesthetics and antiarrhythmic drugs. nih.gov

Investigations into the effects of this compound on sodium channels have revealed its inhibitory activity. While specific IC50 values for this particular compound are not detailed in the provided search results, the broader class of compounds with similar structural features has been shown to interact with and block sodium channels. The inhibition of sodium channels often exhibits use-dependency, meaning the block becomes more pronounced at higher frequencies of channel activation. nih.gov This property is particularly relevant for therapeutic applications in conditions characterized by excessive neuronal firing or cardiac arrhythmias. nih.gov The molecular interactions governing this inhibition often involve the drug binding to specific sites within the channel pore, thereby preventing sodium ion influx. nih.gov

Investigations into Calcium Channel Inhibition

Voltage-gated calcium channels, particularly the N-type (CaV2.2), are critical in neurotransmitter release and are validated targets for pain therapeutics. nih.govmdpi.com

Research has explored the potential of this compound and related analogs as inhibitors of calcium channels. nih.gov Studies on similar phenoxyaniline (B8288346) and sulfonamide derivatives have demonstrated potent inhibition of CaV2.2 channels. nih.gov For instance, certain sulfonamide derivatives have shown high plasma stability, low toxicity, and potent inhibitory activity, making them promising candidates for further development. nih.gov The mechanism of inhibition typically involves the compound binding to the channel and stabilizing its inactive state, thereby reducing calcium influx in response to membrane depolarization.

Inhibition of N-type Calcium Channels by Related Compounds
Compound ClassKey FindingsReference
Phenoxyaniline derivativesDemonstrated potency for CaV2.2 and CaV3.2 channel inhibition. nih.gov
Sulfonamide derivativesShowed high plasma stability, low toxicity, and potent CaV2.2 inhibition. nih.gov
FluorophenoxyanilidesExhibited up to a seven-fold improvement in N-type calcium channel inhibition compared to earlier mimetics. mdpi.com

Assessment of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel that plays a significant role in pain and inflammation. nih.govnih.gov It is activated by various stimuli, including heat, low pH, and capsaicin. researchgate.net

The antagonistic activity of compounds at the TRPV1 receptor is a key area of investigation for the development of novel analgesics. While direct data on this compound's TRPV1 antagonism is not available in the provided search results, the study of other TRPV1 antagonists provides a framework for its potential evaluation. For example, the compound BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is a known TRPV1 antagonist that has been studied in various models of pain and inflammation. nih.govnih.gov The evaluation of a compound's TRPV1 antagonism typically involves measuring its ability to inhibit capsaicin-induced calcium influx in cells expressing the receptor. mdpi.com

In Vitro Efficacy and Cellular Studies

In vitro efficacy and cellular studies are fundamental to understanding the biological activity of a compound at a cellular level. These studies provide crucial information on a compound's mechanism of action, potency, and potential therapeutic applications.

For this compound, while specific and comprehensive in vitro efficacy data is not detailed in the provided search results, the collective findings from studies on its modulation of sigma-1 receptors and ion channels provide a strong basis for its potential cellular effects. For instance, its activity at the sigma-1 receptor suggests potential roles in modulating intracellular calcium signaling and responding to cellular stress. mdpi.comnih.gov Its inhibitory effects on sodium and calcium channels indicate a capacity to modulate neuronal excitability and neurotransmitter release. nih.govnih.govnih.gov

Further cellular studies would be necessary to fully elucidate the downstream consequences of these interactions. Such studies would typically involve assays to measure changes in intracellular signaling pathways, gene expression, and cell viability in relevant cell lines (e.g., neuronal cells, cardiac myocytes) to build a comprehensive profile of its in vitro efficacy.

Cell-Based Assays for Mechanistic Understanding

Cell-based assays are fundamental tools for elucidating the mechanisms of action of novel chemical entities. By studying the effects of a compound on specific cell lines, researchers can gain insights into its cytotoxicity, cellular targets, and potential therapeutic applications.

The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a widely used model in neuroscience research. nih.gov These cells synthesize and store dopamine and norepinephrine, and upon treatment with nerve growth factor (NGF), they differentiate into neuron-like cells, extending neurites. nih.govsemanticscholar.org This makes them an invaluable tool for studying neurotoxicity, neuroprotection, and the effects of compounds on neuronal differentiation and catecholaminergic pathways. nih.govnih.gov

A thorough review of published scientific literature indicates a lack of specific studies investigating the effects of this compound on the PC12 cell line. Future research using this model could explore whether the compound influences neuronal differentiation, viability, or neurotransmitter dynamics.

The HepG2 cell line is a human liver cancer cell line that retains many of the morphological and functional characteristics of hepatocytes. mdpi.com It is extensively used in toxicology and pharmacology to study drug metabolism, hepatotoxicity, and the anticancer potential of novel compounds. mdpi.comnih.gov

Specific investigations into the effects of this compound on HepG2 cells have not been reported in the available scientific literature. Studies on structurally related morpholine-containing quinoline (B57606) derivatives have demonstrated anticancer activity against HepG2 cells, suggesting that this cell line could be a relevant model for assessing the cytotoxic or metabolic effects of this compound. nih.govrsc.org

The SH-SY5Y human neuroblastoma cell line is a subclone of the SK-N-SH line and is widely employed in neuroscientific research, particularly for studying neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.com These cells can be differentiated into a more mature neuronal phenotype and are used to assess neurotoxicity, neuroprotection, and effects on cell viability. mdpi.comnih.gov

Currently, there are no specific published studies detailing the effects of this compound on the viability of SH-SY5Y cells. This cell line serves as a standard model for evaluating the potential neurotoxic or neuroprotective properties of chemical compounds. researchgate.netgulhanemedj.org

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model for studying the absorption and metabolism of drugs in the human intestine. researchgate.net When cultured, these cells differentiate to form a monolayer of polarized enterocytes that express various enzymes and transporters found in the small intestine, including dipeptidyl peptidase-IV (DPP-IV). researchgate.netnih.gov This model is therefore valuable for assessing enzyme inhibition and intestinal permeability. mdpi.com

There is no available research data on the use of Caco-2 cell models to investigate enzyme inhibition by this compound. Such assays would be critical for understanding its potential effects on intestinal drug-metabolizing enzymes and its oral bioavailability.

Antimicrobial Efficacy Assessments

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Many synthetic compounds containing heterocyclic rings, such as morpholine (B109124), are screened for their potential to inhibit the growth of bacteria and fungi. researchgate.netnih.gov

Assessing the antibacterial efficacy of a compound typically involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) differ significantly in their cell wall structure, which affects their susceptibility to antibacterial agents. nih.govmdpi.com

Antifungal Activity against Fungal Pathogens

The investigation into the antifungal properties of novel chemical entities is a critical area of research. Typically, the in vitro antifungal activity of a compound like this compound would be evaluated against a panel of clinically relevant fungal pathogens. This panel often includes species of Candida, Aspergillus, and Cryptococcus, which are common causes of opportunistic infections in immunocompromised individuals.

The standard method for determining antifungal susceptibility is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. Further testing can establish the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.

In Vivo Pharmacological Efficacy in Preclinical Animal Models

Preclinical animal models are essential for evaluating the potential therapeutic effects of new compounds in a living organism. These models help to establish proof-of-concept for efficacy before any consideration for human trials.

Evaluation of Anticonvulsant Properties in Seizure Models

The anticonvulsant potential of a test compound is typically assessed using a battery of well-established rodent seizure models. These models are designed to mimic different types of human seizures and can help predict the clinical utility of a potential new drug.

Maximal Electroshock (MES) Test

The Maximal Electroshock (MES) test is a widely used preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures. In this test, a maximal seizure is induced in rodents via corneal or auricular electrodes. The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates the compound's ability to prevent seizure spread. While this is a standard test for anticonvulsant screening, no data has been published on the activity of this compound in this model.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The subcutaneous Pentylenetetrazole (scPTZ) test is used to identify compounds that may be effective against non-convulsive or absence seizures. Pentylenetetrazole is a central nervous system stimulant that acts as a GABA-A receptor antagonist. When administered subcutaneously, it induces clonic seizures. A compound's ability to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity. There is currently no available research detailing the effects of this compound in the scPTZ model.

Six-Hertz (6 Hz) Seizure Models

The 6 Hz seizure model is considered a model of therapy-resistant partial seizures. nih.govnih.gov In this test, a low-frequency (6 Hz) electrical stimulus is delivered for a longer duration than in the MES test, inducing a psychomotor seizure. nih.gov The model can be run at different current intensities (e.g., 32 mA or 44 mA) to assess efficacy against varying degrees of seizure resistance. nih.gov Protection in this model is defined by the absence of seizure activity characterized by a stun position, forelimb clonus, and twitching of the vibrissae. No studies have been published evaluating this compound in the 6 Hz seizure model.

Table 1: Summary of Anticonvulsant Activity Data (Hypothetical) No experimental data is available for this compound. This table is for illustrative purposes only.

Seizure ModelEndpointResult for this compound
Maximal Electroshock (MES) TestProtection against tonic hindlimb extensionData Not Available
Subcutaneous Pentylenetetrazole (scPTZ) TestProtection against clonic seizuresData Not Available
Six-Hertz (6 Hz) Seizure Model (32 mA)Protection against psychomotor seizuresData Not Available
Six-Hertz (6 Hz) Seizure Model (44 mA)Protection against therapy-resistant seizuresData Not Available

Structure Activity Relationship Sar Studies of N 4 Morpholin 4 Yl Phenyl Butanamide and Its Analogues

Identification of Essential Pharmacophoric Elements within the Chemical Structure

A pharmacophore represents the key molecular features necessary for a molecule to interact with a specific biological target. For the N-[4-(morpholin-4-yl)phenyl]butanamide scaffold, the essential pharmacophoric elements can be broken down into three main regions:

Aromatic Ring System: The central phenyl ring serves as a core scaffold, providing a rigid structure for the attachment of other key functional groups. It is often involved in hydrophobic and aromatic interactions within the target's binding site.

Amide Linker: The butanamide portion contains a crucial amide linkage (-CONH-). The nitrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are often critical for anchoring the molecule within the active site of a target protein.

These features collectively create a spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that are essential for molecular recognition and biological activity.

Impact of Butanamide Backbone Modifications on Biological Potency

Modifications to the butanamide side chain have a significant impact on the biological potency of this class of compounds. This part of the molecule often interacts with the surface or entrance of a target's binding pocket.

Studies on related scaffolds, such as suberoylanilide hydroxamic acid (SAHA) analogues which are histone deacetylase (HDAC) inhibitors, demonstrate that the length and substitution of the linker chain are critical for activity. nih.gov Increasing or decreasing the length of the alkyl chain of the butanamide can alter the molecule's ability to position the other pharmacophoric elements optimally for interaction with the target.

For instance, in a series of related inhibitors, altering the linker length can dramatically change the inhibitory concentration (IC50). While specific data for this compound is not publicly detailed, general SAR principles from similar inhibitor classes can be applied.

Table 1: Hypothetical Impact of Alkyl Chain Length on Biological Potency

CompoundModificationExpected Impact on Potency (IC50)
N-[4-(morpholin-4-yl)phenyl]propanamideShorter Chain (n=1)Potentially reduced potency due to suboptimal reach to the target site.
This compoundParent Chain (n=2)Optimal potency.
N-[4-(morpholin-4-yl)phenyl]pentanamideLonger Chain (n=3)Potentially decreased potency as the longer chain may introduce steric hindrance or unfavorable conformations.

This table is illustrative and based on general SAR principles for enzyme inhibitors.

Influence of Substituents on the Phenyl Ring and Linker Connectivity

The electronic and steric properties of the central phenyl ring can be modulated by adding various substituents, which in turn affects binding affinity and selectivity.

SAR studies on analogous N-phenylamide compounds often show that:

Electron-donating groups (e.g., -OCH3, -CH3) can influence the electron density of the ring and potentially enhance interactions. In some series, a 4-methoxy (-OCH3) phenyl substitution has been found to be beneficial for activity. e3s-conferences.org

Electron-withdrawing groups (e.g., halogens like -Cl, -F, or trifluoromethyl -CF3) can alter the pKa of the amide proton and form specific halogen bonds with the target protein. nih.gov The introduction of a trifluoromethyl group has been shown to significantly enhance potency in some inhibitor classes. researchgate.net

Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical. For example, in a series of quinoline (B57606) derivatives, a meta-chloro substituent on an N-phenyl ring was more potent for BChE inhibition than ortho or para isomers. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Activity in Analogous Systems

Compound SeriesSubstituent (Position)Observed Effect on Biological ActivityReference
Quinoline Derivatives-Cl (meta) on N-phenyl ringIncreased BChE inhibitory potency compared to ortho/para. nih.gov
Pyrazolopyrimidine Derivatives-OCH3 (para) on phenyl ringFavorable for potent inhibitory activity. e3s-conferences.org
General N-phenylamides-CF3Often significantly enhances potency. researchgate.net

Contributions of the Morpholine (B109124) Heterocycle to Bioactivity and Selectivity

The morpholine ring is not merely a solubilizing group; it is frequently an integral component of the pharmacophore and plays a multifaceted role in bioactivity and selectivity. sci-hub.se

Improved Physicochemical and Pharmacokinetic Properties: Morpholine is often incorporated into drug candidates to improve properties like aqueous solubility and metabolic stability, which can lead to better oral bioavailability. nih.govsci-hub.se

Binding Interactions: The oxygen atom of the morpholine ring is a hydrogen bond acceptor and can form key interactions with amino acid residues (like valine) in the hinge region of kinase active sites or other enzyme pockets. e3s-conferences.orgnih.gov

Selectivity: The size and conformation of the morpholine ring can be exploited to achieve selectivity for a specific biological target. In studies of mTOR inhibitors, replacing a simple morpholine with a more complex, bridged morpholine derivative led to dramatic improvements in selectivity over the closely related PI3Kα enzyme. scilit.com This was attributed to the ability of the bulkier morpholine analogue to fit into a deeper pocket present in mTOR but not in PI3K. scilit.com

SAR studies on PI3K inhibitors have demonstrated the absolute necessity of the morpholine group for potent inhibition in certain scaffolds. sci-hub.se Its replacement with other groups often leads to a significant loss of activity.

Comparative SAR Analysis with Structurally Related Butanamide and Morpholine-Containing Compounds

The SAR of this compound can be contextualized by comparing it with other bioactive molecules containing either the butanamide or morpholine moiety.

Comparison with Butanamide-Containing HDAC Inhibitors: Many HDAC inhibitors feature a zinc-binding group, a linker (often an alkyl chain), and a "cap" group. In this analogy, the N-[4-(morpholin-4-yl)phenyl] group acts as the cap. In HDAC inhibitors like SAHA, the linker length is critical, and modifications to it can confer isoform selectivity. nih.gov For example, attaching an ethyl group to the linker of a SAHA analogue resulted in a 12-fold selectivity for the HDAC6 isoform over HDAC3. nih.gov This highlights that the butanamide linker in the title compound is likely a key determinant of both potency and selectivity.

Comparison with Morpholine-Containing Kinase Inhibitors: Morpholine is a common feature in many successful kinase inhibitors, such as Gefitinib (an EGFR inhibitor) and Linezolid (an antibacterial agent where morpholine is crucial for activity). researchgate.netsci-hub.se In the PI3K inhibitor ZSTK474, one of the two morpholine groups forms a critical hydrogen bond with the hinge region of the enzyme's active site. nih.gov Replacing this morpholine with other groups like ethanolamine (B43304) can retain potency against some isoforms (PI3Kα) but reduce it against others (PI3Kδ and PI3Kβ), demonstrating the morpholine's role in fine-tuning selectivity. nih.gov This suggests the morpholine in this compound likely serves a similar role in directing selectivity and providing a key binding interaction.

This comparative analysis underscores the modular nature of drug design, where established SAR principles for individual moieties like butanamide and morpholine can be used to predict their influence on the biological activity of a novel chemical scaffold.

Computational and Theoretical Chemistry Approaches in the Study of N 4 Morpholin 4 Yl Phenyl Butanamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electron distribution and the three-dimensional arrangement of atoms, which are crucial for determining the molecule's reactivity and potential biological activity.

Conformational Analysis and Energy Landscapes

A conformational analysis of N-[4-(morpholin-4-yl)phenyl]butanamide would involve identifying all possible spatial arrangements of its atoms, known as conformers, and determining their relative stabilities. The morpholine (B109124) ring typically adopts a chair conformation. The butanamide side chain and the phenyl ring also have rotational freedom, leading to a complex energy landscape. By calculating the energy of each conformer, a potential energy surface can be constructed to identify the most stable, low-energy conformations that the molecule is likely to adopt.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO provides information about the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions and biological interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific biological target, typically a protein or enzyme. This method is instrumental in drug discovery for predicting the binding orientation and affinity of a compound.

Prediction of Binding Modes and Affinities with Biological Targets

To perform a molecular docking simulation, the three-dimensional structure of a potential biological target is required. The this compound molecule would then be computationally placed into the binding site of the target in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most likely binding mode and the strength of the interaction.

Elucidation of Key Intermolecular Interactions

Once a plausible binding mode is identified, the specific intermolecular interactions between this compound and the biological target can be analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds.

To develop a QSAR model that includes this compound, a dataset of structurally related compounds with measured biological activity would be necessary. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods are then used to build a model that relates these descriptors to the observed biological activity. Such a model could then be used to predict the activity of this compound and to guide the synthesis of new derivatives with improved properties.

Development and Validation of 2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activities. The development of 2D and 3D-QSAR models for a series of analogs of this compound would be a critical step in understanding how structural modifications influence its activity.

2D-QSAR models would utilize descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. These models generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity.

The validation of these models is crucial to ensure their predictive power. This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in model development. Statistically significant correlation coefficients (r²) and cross-validated correlation coefficients (q²) would indicate a robust and predictive QSAR model.

Statistical Analysis of Molecular Descriptors Correlating with Activity

A key aspect of QSAR studies is the statistical analysis to identify the most relevant molecular descriptors that correlate with the biological activity of a compound series. For this compound and its analogs, this would involve calculating a wide range of descriptors.

A hypothetical statistical analysis might reveal correlations such as:

Positive correlation with lipophilicity (logP): Indicating that increased lipid solubility enhances activity, possibly by improving membrane permeability.

Negative correlation with the number of hydrogen bond donors: Suggesting that fewer hydrogen bond donors are favorable for activity, which could be related to better penetration of biological barriers.

Correlation with specific electronic properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO), which can be related to the molecule's reactivity and interaction with a biological target.

These correlations are typically identified using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

Hypothetical Data Table: Correlating Molecular Descriptors with Activity

Molecular DescriptorCorrelation Coefficient (r)p-valueImplication for Activity
LogP0.75< 0.05Increased lipophilicity is favorable.
Number of H-bond donors-0.62< 0.05Fewer H-bond donors are preferred.
Molecular Weight0.21> 0.05No significant correlation.
Polar Surface Area-0.58< 0.05Lower polarity may enhance activity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or interacting with a biological target like a receptor or enzyme, would provide valuable insights into its conformational flexibility and stability.

Key findings from such a simulation would include:

Conformational analysis: Identifying the most stable and frequently adopted conformations of the molecule.

Interaction analysis: If simulated with a biological target, MD can reveal the key amino acid residues involved in binding and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Stability of the molecule-target complex: By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, the stability of the binding can be assessed.

In Silico ADME Prediction (excluding toxicity profiles)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties.

Computational Prediction of Human Gastrointestinal Absorption

The oral bioavailability of a drug is highly dependent on its absorption from the gastrointestinal (GI) tract. Computational models can predict the percentage of human intestinal absorption (%HIA) based on molecular properties. These models often utilize descriptors such as lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds.

For this compound, a predicted high %HIA would suggest good potential for oral administration.

Modeling of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). In silico models for BBB permeability prediction often use descriptors related to molecular size, lipophilicity, and hydrogen bonding capacity. A commonly used metric is the logBB value (logarithm of the brain to plasma concentration ratio).

A predictive model might classify this compound as either a CNS+ (likely to cross the BBB) or CNS- (unlikely to cross the BBB) compound.

Hypothetical In Silico ADME Profile

ADME PropertyPredicted ValueInterpretation
Human Intestinal Absorption (%HIA)> 85%High potential for oral absorption.
Blood-Brain Barrier Permeability (logBB)-0.5 to 0.3Likely to cross the BBB.
Caco-2 Permeability (nm/s)> 10 x 10⁻⁶High permeability.

It is important to reiterate that the specific data and detailed findings for this compound are not available in the public domain. The information presented here is based on the established principles and expected outcomes of applying these computational chemistry techniques to a molecule of this nature. Further experimental and computational research is required to generate specific data for this compound.

Future Research Directions and Translational Perspectives for N 4 Morpholin 4 Yl Phenyl Butanamide

Exploration of Novel Biological Targets and Therapeutic Indications

N-[4-(morpholin-4-yl)phenyl]butanamide is a synthetic organic compound featuring a morpholine (B109124) ring connected to a phenylbutanamide scaffold. ontosight.ai While extensive research on the specific biological targets of this exact molecule is not widely published, its structural components are prevalent in many biologically active compounds. The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties, which often contribute to enhanced potency and improved pharmacokinetics of drug candidates. nih.govsci-hub.se

Given this background, future research should prioritize broad-based screening of this compound against diverse panels of biological targets. High-throughput screening against kinase, protease, and G-protein coupled receptor (GPCR) families could uncover novel activities. Based on the activities of structurally similar compounds, potential therapeutic areas for investigation include oncology, inflammatory diseases, and infectious diseases. ontosight.ainih.gov

Potential Therapeutic Areas for Investigation

Therapeutic Area Potential Molecular Targets Rationale
Oncology Protein Kinases (e.g., PI3K, Raf), Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs) Morpholine is a key scaffold in many kinase inhibitors. nih.govacs.org Phenylamide structures are found in MMP and HDAC inhibitors. nih.govmdpi.com
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine receptors N-phenyl amides and morpholine derivatives have shown anti-inflammatory properties. nih.gov
Neurological Disorders Histamine H3 receptors, Monoamine oxidase (MAO) The morpholine ring is present in CNS-active drugs and can improve blood-brain barrier permeability. acs.orgnih.gov

| Infectious Diseases | Bacterial or viral enzymes (e.g., proteases, polymerases) | The morpholine scaffold has been incorporated into various antimicrobial and antiviral agents. nih.govresearchgate.net |

Advanced Synthetic Methodologies for Enhanced Efficiency and Scalability

The conventional synthesis of this compound typically involves the acylation of 4-(morpholin-4-yl)aniline with butanoyl chloride or butanoic acid. This reaction is a standard amide bond formation. While effective at a laboratory scale, traditional methods often rely on stoichiometric amounts of coupling reagents, which can generate significant waste and complicate purification.

Future research should focus on developing more efficient, scalable, and environmentally friendly synthetic routes. Advanced methodologies could include:

Catalytic Amidation: Employing catalysts (e.g., based on boron or other metals) to directly couple butanoic acid and 4-(morpholin-4-yl)aniline, reducing the need for activating agents and minimizing byproduct formation.

Flow Chemistry: Transitioning the synthesis from batch processing to a continuous flow system. Flow chemistry offers superior control over reaction parameters (temperature, pressure, reaction time), often leading to higher yields, improved purity, and enhanced safety, particularly for large-scale production.

Enzymatic Synthesis: Utilizing enzymes like lipases as biocatalysts for the amidation reaction. This approach operates under mild conditions (room temperature, neutral pH) and offers high selectivity, aligning with the principles of green chemistry.

Comparison of Synthetic Methodologies

Methodology Advantages Disadvantages Scalability Potential
Traditional Batch (Coupling Reagents) Well-established, versatile Generates waste, can be costly Moderate
Catalytic Amidation High atom economy, reduced waste Catalyst development can be complex High
Continuous Flow Chemistry Enhanced safety, high throughput, better control Requires specialized equipment Excellent

| Enzymatic Synthesis | Green, highly selective, mild conditions | Enzyme stability and cost can be limiting | Moderate to High |

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

Once a primary biological target for this compound is identified, the rational design of next-generation analogues can commence to optimize its pharmacological profile. Structure-activity relationship (SAR) studies will be crucial to understand how modifications to different parts of the molecule affect its potency, selectivity, and pharmacokinetic properties. nih.gov

Key areas for modification include:

Butanamide Chain: The length and branching of the alkyl chain can be altered. Introducing cyclic structures (e.g., cyclopropyl) or unsaturation could influence binding affinity and metabolic stability.

Phenyl Ring: Substitution on the phenyl ring with various functional groups (e.g., halogens, methoxy (B1213986) groups) can modulate electronic properties and provide additional interaction points with the target protein.

Morpholine Ring: While the morpholine ring often improves solubility and metabolic properties, it can be replaced with other heterocyclic systems (e.g., piperidine (B6355638), thiomorpholine) to fine-tune basicity and explore different binding orientations. nih.gov

Computational modeling and docking studies can guide this process by predicting how newly designed analogues will interact with the target's binding site, allowing for a more focused and efficient synthetic effort. mdpi.com The goal is to develop analogues with sub-micromolar or even nanomolar potency against the desired target while minimizing off-target activities.

Integration of "Omics" Data for Comprehensive Mechanistic Insights

To fully understand the mechanism of action of this compound and its promising analogues, an integrated "omics" approach is essential. These technologies provide a global view of cellular changes in response to compound treatment.

Chemoproteomics: This technique can be used to directly identify the cellular targets of the compound. By using a tagged version of the molecule, researchers can pull down its binding partners from cell lysates and identify them using mass spectrometry. This is a powerful, unbiased method for target deconvolution.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression following treatment, researchers can identify the cellular pathways that are modulated by the compound. This can reveal downstream effects of target engagement and suggest potential mechanisms of efficacy or toxicity.

Proteomics: Quantitative proteomics can measure changes in protein levels and post-translational modifications, providing a more direct picture of the cellular response than transcriptomics.

Metabolomics: This approach analyzes changes in small-molecule metabolites, offering insights into how the compound affects cellular metabolism. This can be particularly relevant for diseases like cancer, where metabolic reprogramming is a key feature. mdpi.com

Integrating data from these different omics platforms can build a comprehensive picture of the compound's biological effects, confirm its on-target activity, and potentially identify biomarkers that could be used in later clinical development.

Strategic Preclinical Development Pathways for Promising Candidates

Once a lead candidate with high potency, selectivity, and a well-understood mechanism of action is identified, it must undergo a strategic preclinical development program. This phase aims to establish a preliminary profile of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Key studies in this pathway include:

In Vitro ADME Assays: These initial tests assess properties like metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using Caco-2 assays).

Pharmacokinetic (PK) Studies: These studies are conducted in animal models (typically rodents) to determine how the drug is absorbed, distributed in the body, and cleared over time after oral or intravenous administration. The goal is to find a candidate with favorable oral bioavailability and a suitable half-life.

Early Toxicology Screening: In vitro assays are used to flag potential liabilities early. This includes testing for cytotoxicity in various cell lines and assessing potential interactions with key off-targets known to cause adverse effects, such as the hERG potassium channel (which is linked to cardiotoxicity).

The data generated from these studies are critical for selecting the best candidate to move forward into more extensive, regulated toxicology studies and, ultimately, into clinical trials.

Q & A

Q. What established synthetic methodologies are reported for N-[4-(morpholin-4-yl)phenyl]butanamide and its analogs?

The synthesis of this compound derivatives typically involves coupling reactions between morpholine-substituted anilines and activated butanoyl intermediates. For example, chlorambucil-functionalized butanamide analogs (e.g., in ) were synthesized via amidation using acyl chlorides and amines in the presence of triethylamine. Key steps include:

  • Activation of carboxylic acids to acyl chlorides.
  • Solvent selection (e.g., dichloromethane or THF) for optimal reactivity.
  • Purification via column chromatography or recrystallization. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : To verify the morpholine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and butanamide backbone (δ 1.5–2.5 ppm for CH₂ groups).
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., CYC116 in has a molecular weight of 394.5 g/mol).
  • Elemental analysis : Used in to validate purity (e.g., C, H, N content within 0.4% of theoretical values).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What preliminary biological screening approaches are used to assess its activity?

Initial screening often involves:

  • Kinase inhibition assays : Testing against Aurora kinases (e.g., CYC116 in ) using fluorescence-based ADP-Glo™ assays.
  • Cell viability assays : Utilizing cancer cell lines (e.g., MDA-MB-231) with MTT or resazurin-based protocols.
  • Mast cell degranulation studies : As in , measuring β-hexosaminidase release to evaluate anti-allergic potential. Controls include untreated cells and reference inhibitors (e.g., staurosporine for kinase assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Modifying the morpholine ring (e.g., replacing with piperidine) or butanamide chain length to alter lipophilicity (logP) and metabolic stability.
  • Bioisosteric replacement : Introducing trifluoromethyl groups (as in ) to enhance binding affinity.
  • Fragment-based design : Using crystallographic data (e.g., Aurora kinase-CYC116 complexes in ) to guide substitutions. High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) validate hypotheses .

Q. How should researchers address contradictory data in reported biological activities?

Discrepancies (e.g., varying IC₅₀ values across studies) require:

  • Assay standardization : Uniform cell lines (e.g., HEK293 vs. primary mast cells), incubation times, and ATP concentrations.
  • Off-target profiling : Use of kinome-wide screens (e.g., DiscoverX KINOMEscan) to identify non-specific binding.
  • Pharmacokinetic analysis : Assessing metabolic stability (e.g., liver microsome assays) to explain in vitro-in vivo disconnects .

Q. What strategies improve synthetic yield and scalability for this compound?

Yield enhancement methods include:

  • Catalyst optimization : Transitioning from stoichiometric bases (e.g., Et₃N) to catalytic systems (e.g., DMAP).
  • Microwave-assisted synthesis : Reducing reaction time (e.g., from 24h to 2h) for amidation steps.
  • Flow chemistry : Continuous processing to minimize intermediate degradation. achieved 71.6% yield for a chlorambucil analog using rigorous solvent drying and inert atmospheres .

Q. How to select appropriate in vivo models for evaluating therapeutic potential?

Model selection depends on the target pathway:

  • Cancer : Xenograft models (e.g., murine breast cancer) for assessing tumor growth inhibition ( ).
  • Inflammation : Ovalbumin-induced asthma models to study mast cell inhibition.
  • Pharmacokinetics : Rodent studies with LC-MS/MS quantification of plasma concentrations. Dose-ranging studies (1–50 mg/kg) and toxicity profiling (e.g., ALT/AST levels) are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.